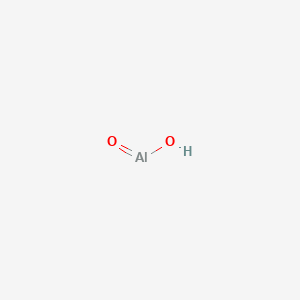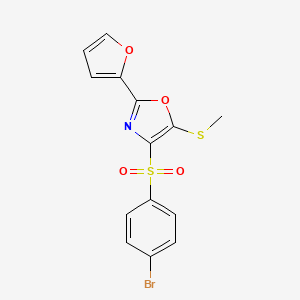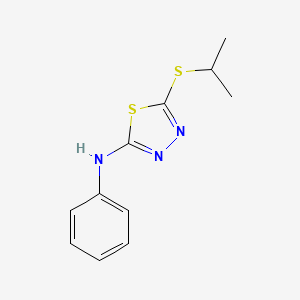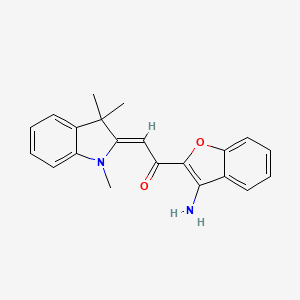
ベーマイト
説明
gamma-Aluminum oxide hydroxide is a chemical compound of aluminum. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740)
科学的研究の応用
セラミックス製造
ベーマイトはセラミックス製造に役立つ材料です . ベーマイトはペプチゼーションとプラスチック成形可能な混合物(プラスチックペースト)の形成能力があり、押出成形や高度に発達した表面を有するワークピースの製造に適しています .
触媒
ベーマイトナノ粉末は触媒技術で使用されます . ナノ粉末の調製方法は、構造、分散、化学的および相組成、製造特性に決定的な影響を与えます .
研磨材
ベーマイトは研磨材の製造に役立ちます . ベーマイトは硬度と耐久性に優れており、耐摩耗性が重要な用途に適しています .
難燃剤
ベーマイトは難燃剤に使用されます . ベーマイトは熱安定性に優れ、加熱時に水を放出するため、効果的な難燃剤となります .
吸着剤
ベーマイト表面の酸塩基化学は、触媒から汚染物質の吸着まで、さまざまな用途において重要です . ベーマイトは、地下タンクに貯蔵されている核廃棄物を含む産業廃棄物の主要な成分です .
高分子複合材料の充填材
ベーマイトは、高分子複合材料の充填材として使用されます . ベーマイトは、強度や剛性など、複合材料の機械的特性を向上させることができます .
作用機序
Target of Action
Boehmite, also known as Aluminum Oxide Hydroxide, is a mineral that primarily targets the environment in which it is present. It is a major constituent of most bauxite ores and plays a significant role in various industrial applications .
Mode of Action
Boehmite interacts with its environment primarily through physical and chemical processes. It can undergo morphological evolution under different conditions, such as pH and ionic concentration . The morphology of Boehmite can be altered by hydrothermal treatment, which can result in different crystallite sizes and shapes . This interaction with its environment allows Boehmite to be used in various applications, from the production of alumina to serving as an additive in fire-safe polymers .
Biochemical Pathways
For instance, in the presence of water and under certain pH conditions, Boehmite can undergo transformations, affecting the overall chemical composition and properties of the environment .
Pharmacokinetics
When boehmite is present in the environment, its distribution and concentration can be influenced by factors such as ph, temperature, and the presence of other ions .
Result of Action
The primary result of Boehmite’s action is the alteration of its environment. This can include changes in the pH, the formation of new compounds, and changes in the physical structure of the environment . These changes can have significant implications in industrial applications, where Boehmite is used in the production of materials such as alumina .
Action Environment
The action of Boehmite is heavily influenced by environmental factors. The pH of the environment plays a crucial role in determining the morphology of Boehmite . Other factors such as temperature and the presence of other ions can also influence the behavior of Boehmite . Understanding these environmental influences is crucial for optimizing the use of Boehmite in various applications.
生化学分析
Biochemical Properties
Aluminum oxide hydroxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with phosphates, forming complexes that can influence the activity of enzymes such as alkaline phosphatase. This interaction can inhibit the enzyme’s activity, affecting various biochemical pathways. Additionally, aluminum oxide hydroxide can bind to proteins, altering their structure and function. These interactions are essential in understanding the compound’s role in biological systems .
Cellular Effects
The effects of aluminum oxide hydroxide on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, aluminum oxide hydroxide can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis. Furthermore, aluminum oxide hydroxide can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, aluminum oxide hydroxide exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, altering their structure and function. For example, aluminum oxide hydroxide can form complexes with phosphate groups in nucleic acids, affecting their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum oxide hydroxide can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that aluminum oxide hydroxide can degrade into other aluminum compounds over time, which can have different biochemical properties. Long-term exposure to aluminum oxide hydroxide in vitro and in vivo has been associated with chronic oxidative stress, inflammation, and cellular damage .
Dosage Effects in Animal Models
The effects of aluminum oxide hydroxide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, aluminum oxide hydroxide can induce toxicity, leading to adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
Aluminum oxide hydroxide is involved in various metabolic pathways, particularly those related to phosphate metabolism. It can interact with enzymes such as alkaline phosphatase, affecting the hydrolysis of phosphate esters. Additionally, aluminum oxide hydroxide can influence the levels of metabolites such as ATP and reactive oxygen species, impacting cellular energy metabolism and oxidative stress responses .
Transport and Distribution
The transport and distribution of aluminum oxide hydroxide within cells and tissues are critical for understanding its biological effects. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also bind to transport proteins, facilitating its movement within the cell. The localization and accumulation of aluminum oxide hydroxide in specific tissues can influence its biological activity and toxicity .
Subcellular Localization
Aluminum oxide hydroxide’s subcellular localization is essential for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications. For example, aluminum oxide hydroxide can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress. Understanding the subcellular localization of aluminum oxide hydroxide is crucial for elucidating its molecular mechanisms of action .
特性
IUPAC Name |
aluminum;oxygen(2-);hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAUWWUXCIMFIM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051661 | |
| Record name | Boehmite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.988 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318-23-6, 63957-70-0, 24623-77-6 | |
| Record name | Boehmite (Al(OH)O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum oxide hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boehmite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM HYDROXIDE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)
![N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE](/img/structure/B1221130.png)

![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)

![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
